molecular formula C24H20Cl2N4O5 B4305332 METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE

METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE

Cat. No.: B4305332
M. Wt: 515.3 g/mol
InChI Key: HDYURAWXVLXJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (6-amino-5-cyano-4-{3-[(3,4-dichlorobenzyl)oxy]-4-methoxyphenyl}-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with various functional groups such as amino, cyano, and methoxy groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For instance, disulfonic acid imidazolium chloroaluminate has been used as a catalyst under solvent-free conditions at 80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-amino-5-cyano-4-{3-[(3,4-dichlorobenzyl)oxy]-4-methoxyphenyl}-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dichlorobenzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl (6-amino-5-cyano-4-{3-[(3,4-dichlorobenzyl)oxy]-4-methoxyphenyl}-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, thereby modulating their activity. For instance, the cyano group can interact with nucleophilic sites on enzymes, while the amino group can form hydrogen bonds with receptor sites. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE include other pyrano[2,3-c]pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorobenzyl and methoxy groups, in particular, enhances its potential for biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[6-amino-5-cyano-4-[3-[(3,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O5/c1-32-18-6-4-13(8-19(18)34-11-12-3-5-15(25)16(26)7-12)21-14(10-27)23(28)35-24-22(21)17(29-30-24)9-20(31)33-2/h3-8,21H,9,11,28H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYURAWXVLXJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)CC(=O)OC)N)C#N)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE
Reactant of Route 2
METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE
Reactant of Route 3
METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE
Reactant of Route 5
METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE

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